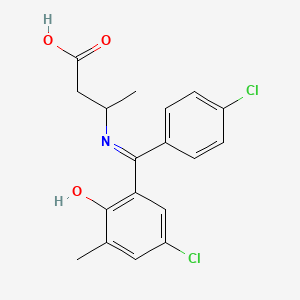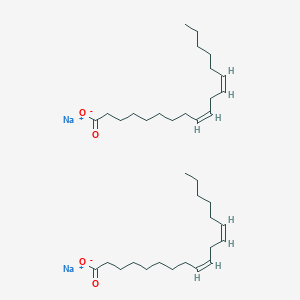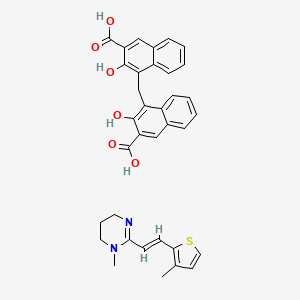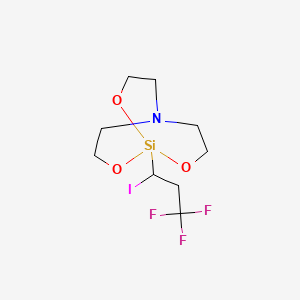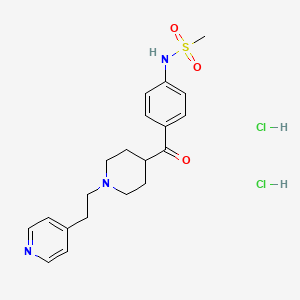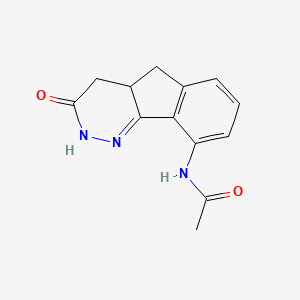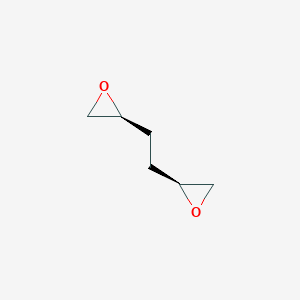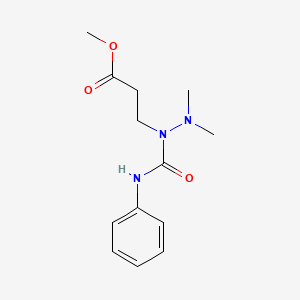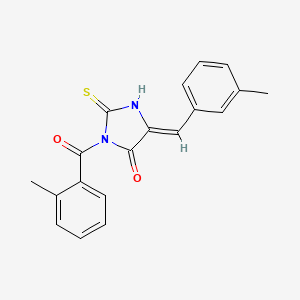
3-(2-Methylbenzoyl)-5-((3-methylphenyl)methylene)-2-thioxo-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylbenzoyl)-5-((3-methylphenyl)methylene)-2-thioxo-4-imidazolidinone is a complex organic compound with a unique structure that includes a thioxo group and imidazolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylbenzoyl)-5-((3-methylphenyl)methylene)-2-thioxo-4-imidazolidinone typically involves multi-step organic reactions. One common method includes the condensation of 2-methylbenzoyl chloride with 3-methylbenzaldehyde in the presence of a base to form the intermediate. This intermediate is then reacted with thiourea under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methylbenzoyl)-5-((3-methylphenyl)methylene)-2-thioxo-4-imidazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
3-(2-Methylbenzoyl)-5-((3-methylphenyl)methylene)-2-thioxo-4-imidazolidinone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 3-(2-Methylbenzoyl)-5-((3-methylphenyl)methylene)-2-thioxo-4-imidazolidinone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thioxo group and imidazolidinone ring play crucial roles in binding to these targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2-methylbenzoyl)amino]-N-(3-methylphenyl)benzamide
- 2-Amino-3-methylbenzyl alcohol
Uniqueness
3-(2-Methylbenzoyl)-5-((3-methylphenyl)methylene)-2-thioxo-4-imidazolidinone is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
112806-20-9 |
|---|---|
Fórmula molecular |
C19H16N2O2S |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
(5Z)-3-(2-methylbenzoyl)-5-[(3-methylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H16N2O2S/c1-12-6-5-8-14(10-12)11-16-18(23)21(19(24)20-16)17(22)15-9-4-3-7-13(15)2/h3-11H,1-2H3,(H,20,24)/b16-11- |
Clave InChI |
VTSSOLJQUXLNMF-WJDWOHSUSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)/C=C\2/C(=O)N(C(=S)N2)C(=O)C3=CC=CC=C3C |
SMILES canónico |
CC1=CC(=CC=C1)C=C2C(=O)N(C(=S)N2)C(=O)C3=CC=CC=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



